molecular formula C12H15ClN4 B11865751 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole CAS No. 124673-62-7

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole

Cat. No.: B11865751
CAS No.: 124673-62-7
M. Wt: 250.73 g/mol
InChI Key: QRNHTSFHCVUGIL-UHFFFAOYSA-N
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Description

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a 4-methylpiperazin-1-yl group at the 3-position of the indazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indazole core structure.

    Chlorination: The indazole core is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperazine Substitution: The chlorinated indazole is then reacted with 4-methylpiperazine under suitable conditions, often involving a base like potassium carbonate, to introduce the piperazine group at the 3-position.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the indazole ring or the piperazine group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it could bind to G-protein coupled receptors or ion channels, altering their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole can be compared with other indazole derivatives, such as:

    5-chloro-3-(4-methylpiperazin-1-yl)-1H-indole: Similar structure but with an indole core instead of indazole.

    5-chloro-3-(4-methylpiperazin-1-yl)-1H-pyrazole: Contains a pyrazole ring instead of indazole.

    5-chloro-3-(4-methylpiperazin-1-yl)-1H-benzimidazole: Features a benzimidazole core.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.

Properties

CAS No.

124673-62-7

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

5-chloro-3-(4-methylpiperazin-1-yl)-1H-indazole

InChI

InChI=1S/C12H15ClN4/c1-16-4-6-17(7-5-16)12-10-8-9(13)2-3-11(10)14-15-12/h2-3,8H,4-7H2,1H3,(H,14,15)

InChI Key

QRNHTSFHCVUGIL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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